molecular formula C6H10ClNOS B2835050 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride CAS No. 2243520-73-0

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride

Cat. No.: B2835050
CAS No.: 2243520-73-0
M. Wt: 179.66
InChI Key: GDQVTTRGFCLNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride is a chemical compound with the molecular formula C6H9NOS·HCl and a molecular weight of 179.67 g/mol . This compound is known for its unique spirocyclic structure, which consists of a thiazolidine ring fused to a cyclopropane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Safety and Hazards

The safety information for 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazolidine derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
  • Spiro[3.3]heptan-2-ol, 6-amino-2-methyl-, hydrochloride

Uniqueness

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVTTRGFCLNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(=O)S2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.